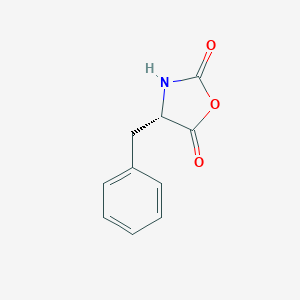

(S)-4-Benzyloxazolidine-2,5-dione

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4S)-4-benzyl-1,3-oxazolidine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c12-9-8(11-10(13)14-9)6-7-4-2-1-3-5-7/h1-5,8H,6H2,(H,11,13)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQBIVYSGPXCELZ-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2C(=O)OC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@H]2C(=O)OC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50542763 | |

| Record name | (4S)-4-Benzyl-1,3-oxazolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50542763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14825-82-2 | |

| Record name | (4S)-4-Benzyl-1,3-oxazolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50542763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of (S)-4-Benzyloxazolidine-2,5-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-4-Benzyloxazolidine-2,5-dione, also widely known as L-phenylalanine N-carboxyanhydride (Phe-NCA), is a pivotal heterocyclic compound and a critical monomer in the synthesis of polypeptides. Its unique structural characteristics enable the production of well-defined poly(L-phenylalanine) chains through ring-opening polymerization (ROP). This technical guide provides a comprehensive overview of the core chemical properties of this compound, detailed experimental protocols for its synthesis and polymerization, and its applications, particularly in the realm of drug delivery and materials science.

Core Chemical Properties

This compound is a white to off-white crystalline solid. Its chemical and physical properties are summarized in the table below. It is sensitive to moisture and should be handled under anhydrous conditions to prevent premature polymerization or hydrolysis. The compound's chirality, derived from the L-phenylalanine precursor, is a key feature, making it invaluable for the synthesis of stereoregular polypeptides.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₉NO₃ | [1][2] |

| Molecular Weight | 191.18 g/mol | [1][2] |

| CAS Number | 14825-82-2 | [2] |

| Appearance | White to off-white solid | |

| Density | 1.299 g/cm³ | [1] |

| Melting Point | 90-140 °C (Variable, see note) | [1] |

| pKa | 9.32 ± 0.40 (Predicted) | |

| Solubility | Soluble in THF, DMF, DMSO; low solubility in non-polar solvents. | [3] |

| Canonical SMILES | O=C1NC(Cc2ccccc2)C(=O)O1 | [1] |

| InChIKey | GQBIVYSGPXCELZ-UHFFFAOYSA-N | [1] |

Note on Melting Point: There is a notable range in the reported melting point of this compound in the literature. This variability can be attributed to the high sensitivity of the compound to impurities, including residual starting materials, solvents, or byproducts from its synthesis, which can lead to a depression and broadening of the melting point range. The presence of oligomers from partial polymerization can also affect this physical property. Therefore, a sharp melting point is often indicative of high purity.

Synthesis and Purification

The most common and efficient method for synthesizing this compound is the reaction of L-phenylalanine with a phosgene equivalent, such as triphosgene, in an anhydrous aprotic solvent.[4] This method, often referred to as the Fuchs-Farthing method, provides a safer alternative to using highly toxic phosgene gas directly.[5]

Synthesis of this compound

Experimental Protocol:

-

Materials:

-

L-phenylalanine (dried under vacuum)

-

Triphosgene (bis(trichloromethyl) carbonate)

-

Anhydrous tetrahydrofuran (THF)

-

-

Equipment:

-

Two-necked round-bottom flask (oven-dried)

-

Magnetic stirrer and stir bar

-

Condenser

-

Inert gas supply (Nitrogen or Argon)

-

Heating mantle

-

Apparatus for filtration under inert atmosphere

-

Procedure:

-

A two-necked round-bottom flask, equipped with a magnetic stir bar and a condenser under an inert atmosphere, is charged with L-phenylalanine.

-

Anhydrous THF is added to the flask to create a suspension of the amino acid.

-

The suspension is stirred and heated to a temperature between 50-60 °C.

-

A solution of triphosgene (approximately 0.34-0.40 molar equivalents relative to the amino acid) in anhydrous THF is added dropwise to the heated suspension.[4]

-

The reaction mixture is maintained at this temperature and stirred for 2-6 hours, or until the solution becomes clear, indicating the consumption of the solid L-phenylalanine.[1]

-

Upon completion, the reaction mixture is cooled to room temperature.

Purification

Purification of the synthesized N-carboxyanhydride (NCA) is crucial for obtaining a monomer suitable for controlled polymerization. Two primary methods are employed:

Protocol 1: Recrystallization

-

The reaction solvent (THF) is partially removed under reduced pressure.

-

An anti-solvent, typically anhydrous hexane, is added to the concentrated solution until precipitation of the product is observed.[6]

-

The mixture is cooled (e.g., to 0-5 °C or in a freezer) to maximize crystallization.

-

The crystalline product is collected by filtration under an inert atmosphere, washed with cold anhydrous hexane, and dried under high vacuum.[6] This process may be repeated to achieve higher purity.

Protocol 2: Flash Column Chromatography

For NCAs that are difficult to crystallize, flash column chromatography is an effective alternative.[7][8]

-

A silica gel column is packed using an anhydrous non-polar solvent (e.g., hexane).

-

The crude product, dissolved in a minimal amount of a suitable solvent (e.g., anhydrous THF or ethyl acetate), is loaded onto the column.

-

The column is eluted with a gradient of an anhydrous solvent system (e.g., hexane/ethyl acetate).

-

Fractions containing the pure NCA are identified by thin-layer chromatography, combined, and the solvent is removed under reduced pressure to yield the purified product.

Ring-Opening Polymerization (ROP)

This compound readily undergoes ring-opening polymerization to produce poly(L-phenylalanine), a synthetic polypeptide. The polymerization can be initiated by various nucleophiles, with primary amines being the most common, proceeding via the "normal amine mechanism".[9][10]

Amine-Initiated ROP of this compound

Experimental Protocol:

-

Materials:

-

Purified this compound (Phe-NCA)

-

Primary amine initiator (e.g., benzylamine, n-hexylamine)

-

Anhydrous solvent (e.g., DMF, DMSO, or THF)[3]

-

-

Equipment:

-

Schlenk flask or glovebox for maintaining an inert atmosphere

-

Magnetic stirrer and stir bar

-

Syringes for initiator addition

-

Procedure:

-

In a Schlenk flask under an inert atmosphere, the purified Phe-NCA is dissolved in the chosen anhydrous solvent.

-

The desired amount of the primary amine initiator is added via syringe. The monomer-to-initiator ratio (M/I) will determine the target degree of polymerization.

-

The reaction mixture is stirred at room temperature (or a specified temperature) for a set period, which can range from hours to days depending on the desired molecular weight and reaction conditions.

-

The polymerization is terminated by the addition of a precipitating solvent (e.g., methanol or water), or by quenching the reactive chain ends.

-

The resulting poly(L-phenylalanine) is collected by filtration or centrifugation, washed, and dried under vacuum.

Visualizations

Synthesis Workflow

Caption: Workflow for the synthesis and purification of this compound.

Ring-Opening Polymerization (ROP) Process

References

- 1. benchchem.com [benchchem.com]

- 2. scbt.com [scbt.com]

- 3. researchgate.net [researchgate.net]

- 4. CN103204821A - Method for preparing amino acid N-carboxyanhydride - Google Patents [patents.google.com]

- 5. doras.dcu.ie [doras.dcu.ie]

- 6. WO2009027998A2 - A process for the preparation of alanine-nca (alanine-n-carboxyanhydride) from alanine with tri phosgene - Google Patents [patents.google.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cheng.matse.illinois.edu [cheng.matse.illinois.edu]

Spectroscopic and Synthetic Profile of (S)-4-Benzyloxazolidine-2,5-dione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and a detailed experimental protocol for the synthesis of (S)-4-Benzyloxazolidine-2,5-dione, an important derivative of the amino acid L-phenylalanine. This compound, also known as L-phenylalanine N-carboxyanhydride (Phe-NCA), is a critical monomer in the ring-opening polymerization for the synthesis of polypeptides, which have significant applications in drug delivery and biomaterials.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, providing a quantitative reference for its characterization.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~7.3 | m | Aromatic protons (C₆H₅) |

| ~6.5 | br s | NH |

| ~4.6 | t | α-CH |

| ~3.1 | d | β-CH₂ |

Note: Data is interpreted from spectra available in the literature. The exact chemical shifts and coupling constants can vary depending on the solvent and spectrometer frequency.

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~168 | Carbonyl (C=O) |

| ~152 | Carbonyl (C=O) |

| ~134 | Aromatic C (quaternary) |

| ~129 | Aromatic CH |

| ~128 | Aromatic CH |

| ~127 | Aromatic CH |

| ~59 | α-CH |

| ~38 | β-CH₂ |

Note: These are approximate chemical shifts based on typical values for N-carboxyanhydrides and related structures.

Table 3: Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Assignment |

| ~1850 | Asymmetric C=O stretch (anhydride) |

| ~1780 | Symmetric C=O stretch (anhydride) |

| ~3300 | N-H stretch |

| ~3000-3100 | Aromatic C-H stretch |

| ~2800-3000 | Aliphatic C-H stretch |

Note: The characteristic anhydride stretches are key indicators of the N-carboxyanhydride ring integrity.

Table 4: Mass Spectrometry Data

| m/z | Assignment |

| 191.06 | [M]⁺ (Molecular Ion) |

| 147.07 | [M - CO₂]⁺ |

| 91.05 | [C₇H₇]⁺ (Tropylium ion) |

Note: Fragmentation patterns typically involve the loss of carbon dioxide from the N-carboxyanhydride ring.

Experimental Protocol: Synthesis of this compound

This protocol details the synthesis of this compound from L-phenylalanine using triphosgene.

Materials:

-

L-phenylalanine

-

Triphosgene (bis(trichloromethyl) carbonate)

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Hexane or Heptane

-

Nitrogen gas

-

Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

-

Filtration apparatus (Büchner funnel)

-

Rotary evaporator

Procedure:

-

Preparation: A two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser is thoroughly dried and flushed with nitrogen gas. L-phenylalanine is added to the flask and dried under a high vacuum for several hours to remove any residual moisture.

-

Reaction Setup: Anhydrous THF is added to the flask to create a suspension of L-phenylalanine. The flask is placed in a heating mantle on a magnetic stirrer. The reaction is maintained under a positive pressure of nitrogen.

-

Addition of Triphosgene: Triphosgene is dissolved in a minimal amount of anhydrous THF and added dropwise to the stirred suspension of L-phenylalanine at room temperature.

-

Reaction: The reaction mixture is then heated to reflux (approximately 50-60 °C) and stirred vigorously. The progress of the reaction can be monitored by the gradual dissolution of the solid L-phenylalanine, typically taking 2-4 hours.

-

Work-up: Once the reaction is complete (the solution becomes clear), the mixture is cooled to room temperature. The solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is dissolved in a minimum amount of anhydrous THF. Anhydrous hexane or heptane is then added to precipitate the this compound. The white solid is collected by vacuum filtration, washed with cold hexane or heptane, and dried under a high vacuum. For higher purity, recrystallization from a suitable solvent pair (e.g., THF/hexane) can be performed.

Visualizations

The following diagrams illustrate the key experimental workflow for the synthesis and characterization of this compound.

Caption: Experimental workflow for the synthesis and spectroscopic analysis.

This guide provides foundational information for the synthesis and characterization of this compound. Researchers are encouraged to consult primary literature for further details and specific applications of this versatile compound.

(S)-4-Benzyloxazolidine-2,5-dione: A Spectroscopic Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra of (S)-4-Benzyloxazolidine-2,5-dione, a key building block in polypeptide synthesis and various pharmaceutical applications. Understanding the spectroscopic properties of this compound, also known as L-phenylalanine N-carboxyanhydride (Phe-NCA), is crucial for its identification, purity assessment, and the monitoring of its polymerization reactions.

Molecular Structure and Properties

This compound is a heterocyclic compound derived from the amino acid L-phenylalanine. Its structure consists of an oxazolidine-2,5-dione ring with a benzyl group attached at the stereogenic center (C4).

Chemical Structure:

Key Properties:

| Property | Value |

| Molecular Formula | C₁₀H₉NO₃ |

| Molecular Weight | 191.18 g/mol |

| CAS Number | 14825-82-2[1] |

| Synonyms | L-phenylalanine N-carboxyanhydride, Phe-NCA |

| Appearance | White to off-white solid |

| Melting Point | Approximately 90°C |

Spectroscopic Data

The following sections present the detailed ¹H NMR, ¹³C NMR, and IR spectral data for this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The spectrum of this compound is characterized by signals corresponding to the aromatic protons of the benzyl group, the methine proton on the chiral center, the methylene protons of the benzyl group, and the amine proton.

Table 1: ¹H NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Data not explicitly found in search results |

A representative ¹H-NMR spectrum of Phe NCA in DMSO-d₆ was found, however, a detailed peak list with precise chemical shifts and coupling constants was not available in the search results.[2]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum reveals the different carbon environments within the molecule. Key signals include those from the two carbonyl groups in the oxazolidine-2,5-dione ring, the aromatic carbons of the phenyl ring, the chiral methine carbon, and the benzylic methylene carbon.

Table 2: ¹³C NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| Data not explicitly found in search results |

Although the synthesis and characterization of PheNCA using ¹³C NMR is mentioned in the literature, specific chemical shift values were not found in the provided search results.

Infrared (IR) Spectroscopy

The IR spectrum is particularly useful for identifying the functional groups present in this compound. The most prominent features are the characteristic stretching vibrations of the two carbonyl groups of the anhydride functionality and the N-H bond.

Table 3: IR Spectral Data of this compound

| Frequency (cm⁻¹) | Intensity | Assignment |

| Data not explicitly found in search results |

The search results indicate that the IR spectrum of N-carboxyanhydrides shows characteristic C=O stretching bands, but a specific peak table for this compound was not found.

Experimental Protocols

Detailed experimental protocols for acquiring NMR and IR spectra are crucial for reproducibility. While specific protocols for this compound were not explicitly detailed in the search results, the following are general methodologies that can be adapted.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The use of a high-purity solvent is essential to avoid interfering signals.

-

Instrument Setup:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal resolution.

-

Temperature: Set the probe temperature to a constant value, typically 25°C.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum.

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-10 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Process the data by applying Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum.

-

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

-

A larger number of scans is usually required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Process the data similarly to the ¹H NMR spectrum.

-

IR Spectroscopy Protocol

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

-

-

Instrument Setup:

-

Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.

-

Accessory: An ATR accessory is a common and convenient method for solid samples.

-

-

Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Typically, spectra are collected in the mid-IR range (4000-400 cm⁻¹).

-

Co-add multiple scans to improve the signal-to-noise ratio.

-

Data Interpretation and Visualization

The following diagrams illustrate the relationships between the molecular structure and its expected spectral features, as well as a general workflow for spectroscopic analysis.

References

Synthesis of Phenylalanine N-Carboxyanhydride (Phe-NCA)

An In-depth Technical Guide to the Ring-Opening Polymerization Mechanism of Phenylalanine N-Carboxyanhydride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ring-opening polymerization (ROP) of L-Phenylalanine N-carboxyanhydride (Phe-NCA), a critical process for the synthesis of polyphenylalanine. Polypeptides derived from this monomer are integral to various biomedical applications, including drug delivery systems and advanced biomaterials. This document details the primary polymerization mechanisms, provides in-depth experimental protocols, summarizes key quantitative data, and offers visual representations of the core chemical pathways and workflows.

The synthesis of high-purity α-amino acid N-carboxyanhydrides (NCAs) is a crucial prerequisite for achieving controlled polymerization and obtaining well-defined polypeptides.[1] The most common method for synthesizing NCAs, including Phe-NCA, is the Fuchs-Farthing method, which involves the reaction of the amino acid with phosgene or a phosgene equivalent, such as triphosgene. Recent advancements have focused on developing more robust, moisture-tolerant, and scalable synthesis routes to improve safety and yield.[2][3]

Experimental Protocol: Moisture-Tolerant Synthesis of Phe-NCA

This protocol is adapted from modern methods that utilize an acid scavenger like propylene oxide (PO) to enable synthesis under ambient conditions, eliminating the need for a glovebox or strictly anhydrous solvents.[2][3]

-

Reaction Setup: To a heavy-wall pressure vessel, add L-phenylalanine (1.0 eq), analytical grade tetrahydrofuran (THF), and propylene oxide (4.0 eq) under magnetic stirring.

-

Phosgenation: Add triphosgene (0.5 eq) to the mixture in one portion and immediately seal the vessel.

-

Reaction: Allow the reaction to stir at room temperature. The conversion is typically complete within 1.5 to 2 hours, which can be monitored by the dissolution of the amino acid.[2]

-

Workup: Upon completion, filter the reaction mixture to remove any insoluble byproducts.

-

Isolation and Purification: Remove the solvent and excess PO via rotary evaporation. The crude Phe-NCA is then purified by recrystallization from a suitable solvent system (e.g., THF/hexane or ethyl acetate/hexane) to yield a pure, crystalline product.[1]

-

Characterization: Confirm the purity and structure of the synthesized Phe-NCA using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.

Caption: General workflow for the synthesis of Phe-NCA.

Core Polymerization Mechanisms

The ROP of NCAs can proceed through several mechanisms, with the most common being the Normal Amine Mechanism (NAM) and the Activated Monomer Mechanism (AMM).[4][5] The dominant pathway is highly dependent on the initiator, solvent, and monomer purity.

Normal Amine Mechanism (NAM)

The NAM is the most utilized pathway for achieving living polymerization, where chain termination and transfer reactions are largely absent.[4][6] This mechanism is typically initiated by primary amines and involves a nucleophilic attack of the initiator on the C5 carbonyl of the NCA ring.[7]

The process consists of three primary steps:

-

Initiation: The primary amine initiator attacks the C5 carbonyl of the Phe-NCA monomer.

-

Ring-Opening: The tetrahedral intermediate undergoes ring-opening to form a carbamic acid species.

-

Decarboxylation & Propagation: The carbamic acid rapidly loses carbon dioxide to generate a new primary amine at the chain end, which then propagates by attacking another NCA monomer.[8]

This chain-growth process allows for the synthesis of polypeptides with predictable molecular weights and narrow molecular weight distributions (low dispersity, Đ).[4]

Caption: Key steps of the Normal Amine Mechanism (NAM).

Activated Monomer Mechanism (AMM)

The AMM pathway is typically initiated by strong bases (e.g., alkoxides) or tertiary amines, which are not nucleophilic enough to initiate via NAM.[4] In this mechanism, the initiator acts as a base, deprotonating the nitrogen atom of the NCA monomer.[9] This creates a highly nucleophilic NCA anion, which then attacks another neutral NCA monomer to initiate polymerization.

While the AMM can produce very high molecular weight polypeptides, it is generally less controlled than the NAM, often resulting in broader molecular weight distributions due to competing side reactions.[4][5]

Caption: Key steps of the Activated Monomer Mechanism (AMM).

Other Controlled Polymerization Systems

To overcome the limitations of traditional initiators, such as slow reaction times and side reactions, several advanced systems have been developed:

-

Transition-Metal Catalysts: Complexes of cobalt, nickel, and other metals can initiate ROP through an alternative mechanism, offering excellent control over molecular weight and producing polypeptides with very narrow dispersities.[9][7]

-

Silyl Amines: Initiators like hexamethyldisilazane (HMDS) provide a controlled, living polymerization by forming a trimethylsilyl carbamate terminal group that regulates chain propagation.[9]

Experimental Protocol for Phe-NCA Polymerization

This protocol describes a typical primary amine-initiated ROP of Phe-NCA in a controlled laboratory setting.

Materials and Setup

-

Phe-NCA: Highly purified monomer, stored under inert atmosphere.

-

Initiator: n-Hexylamine or other primary amine, purified and stored under inert atmosphere.

-

Solvent: Anhydrous N,N-Dimethylformamide (DMF) or other polar aprotic solvent.

-

Apparatus: Schlenk line or glovebox to maintain an inert (N₂ or Ar) atmosphere. Glassware must be oven-dried.

Polymerization Procedure

-

Preparation: In a glovebox, dissolve the desired amount of Phe-NCA in anhydrous DMF in a dried reaction flask equipped with a stir bar.

-

Initiation: Calculate the required volume of initiator solution for the target monomer-to-initiator ratio ([M]/[I]), which determines the degree of polymerization. Add the initiator solution to the stirring monomer solution via syringe.

-

Propagation: Allow the reaction to proceed at a controlled temperature (e.g., 20°C). The polymerization of Phe-NCA can be slow, sometimes requiring several hours to days to reach high conversion.[10] Oligo- and poly(L-phenylalanine) have low solubility and may precipitate from the reaction as β-sheets.[9]

-

Termination/Quenching: The polymerization can be terminated by exposing the reaction to air/moisture or by adding a quenching agent like methanol.

-

Isolation: Precipitate the resulting polyphenylalanine by adding the reaction mixture to a non-solvent (e.g., diethyl ether or water).

-

Purification: Collect the polymer by filtration or centrifugation, wash it with the non-solvent to remove unreacted monomer and initiator, and dry it under vacuum.

Caption: Experimental workflow from monomer to characterized polymer.

Quantitative Data and Characterization

The success of a controlled polymerization is evaluated by characterizing the molecular weight (Mn), dispersity (Đ = Mw/Mn), and structure of the resulting polymer.

Characterization Techniques

-

Gel Permeation Chromatography (GPC): Used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and dispersity (Đ). A narrow Đ (typically < 1.2) is indicative of a controlled, living polymerization.[11]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the chemical structure of the polypeptide and to determine the degree of polymerization by comparing the integrals of initiator end-group protons to those of the polymer backbone.[12]

-

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry: Provides detailed information on the absolute molecular weight and end-group fidelity of the polymer chains.[10]

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: Used to monitor the disappearance of the NCA anhydride peaks (~1860 and 1790 cm⁻¹) and the appearance of the amide I (~1650 cm⁻¹) and amide II (~1550 cm⁻¹) bands of the polypeptide backbone.

Summary of Polymerization Data

The following table summarizes representative data for the polymerization of Phe-NCA and other relevant NCAs under various conditions, illustrating the impact of the initiator and reaction parameters on the final polymer properties.

| Monomer | Initiator | [M]/[I] Ratio | Solvent | Time (h) | Mn (kDa) (Experimental) | Đ (Mw/Mn) | Reference |

| L-Phe-NCA | Benzylamine | 40/1 | Dioxane | 168 | - | - | [10] |

| L-Phe-NCA | Hexylamine | 40/1 | THF | 168 | - | - | [10] |

| BLG-NCA | n-Hexylamine | 100/1 | DMF | 72+ | 22.2 | 1.06 | [13] |

| BLG-NCA | n-Butylamine | 100/1 | - | 2 | 22.2 | 1.06 | [11] |

| Various NCAs | Transition Metal | 25-500 | THF/DMF | 0.5-48 | Controlled | 1.05-1.20 | [4] |

| Various NCAs | HMDS | 50-200 | DMF | 2-24 | Controlled | 1.1-1.3 | [9] |

Note: BLG-NCA (γ-benzyl-L-glutamate NCA) is often used as a model system for studying NCA ROP kinetics and control. Data for Phe-NCA specifically can be limited due to its tendency to precipitate during polymerization.[9]

Conclusion

The ring-opening polymerization of Phenylalanine-NCA is a fundamental technique for producing polyphenylalanine, a valuable material in biomedical research and drug development. A thorough understanding of the underlying mechanisms—primarily the Normal Amine and Activated Monomer pathways—is essential for controlling the polymerization and tailoring the properties of the final polypeptide. By employing high-purity monomers, selecting appropriate initiation systems, and maintaining controlled reaction conditions, researchers can synthesize well-defined polypeptides with predictable molecular weights and narrow dispersities, enabling the development of advanced functional biomaterials.

References

- 1. researchgate.net [researchgate.net]

- 2. A moisture-tolerant route to unprotected α/β-amino acid N-carboxyanhydrides and facile synthesis of hyperbranched polypeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. cheng.matse.illinois.edu [cheng.matse.illinois.edu]

- 5. researchgate.net [researchgate.net]

- 6. Living polymerization - Wikipedia [en.wikipedia.org]

- 7. Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides [mdpi.com]

- 8. Frontiers | Density Functional Theory Studies on the Synthesis of Poly(α-Amino Acid)s Via the Amine-Mediated Ring Opening Polymerizations of N-Carboxyanhydrides and N-Thiocarboxyanhydrides [frontiersin.org]

- 9. Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Single-Center Trifunctional Organocatalyst Enables Fast and Controlled Polymerization on N-Carboxyanhydride - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of L-phenylalanine N-carboxyanhydride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of L-phenylalanine N-carboxyanhydride (Phe-NCA), a critical monomer in the synthesis of polypeptides for research and pharmaceutical applications. This document details quantitative data, experimental methodologies, and key chemical pathways associated with this compound.

Core Physical Properties

L-phenylalanine N-carboxyanhydride is a white, crystalline solid that serves as a key building block for the creation of poly(L-phenylalanine) and various copolymers. Its physical characteristics are crucial for its storage, handling, and polymerization behavior.

Tabulated Physical and Spectroscopic Data

The following tables summarize the key quantitative physical and spectroscopic properties of L-phenylalanine NCA.

Table 1: General Physical Properties of L-phenylalanine NCA

| Property | Value | Source |

| Molecular Formula | C₁₀H₉NO₃ | N/A |

| Molecular Weight | 191.18 g/mol | [1] |

| Appearance | White to off-white crystalline solid/powder | [2] |

| Melting Point | 94 - 96 °C | N/A |

| Purity | ≥95% | [1] |

| Storage Temperature | Freezer (-20 °C) | N/A |

Table 2: Solubility Profile of L-phenylalanine NCA

| Solvent | Solubility | Notes | Source |

| Tetrahydrofuran (THF) | Soluble | Commonly used as a solvent for synthesis and polymerization. | [2] |

| N,N-Dimethylformamide (DMF) | Soluble | A common solvent for NCA polymerization. | N/A |

| Dichloromethane (DCM) | Soluble | Used during purification and synthesis. | N/A |

| Chloroform | Soluble | Mentioned as a solvent in some synthetic protocols. | [2] |

| Dioxane | Soluble | Used in polymerization reactions. | [3] |

| Heptane/Hexane | Insoluble | Used as an anti-solvent for precipitation and purification. | N/A |

| Water | Reactive | Hydrolyzes to form L-phenylalanine. | N/A |

Table 3: Spectroscopic Data for L-phenylalanine NCA

| Spectroscopic Technique | Key Peaks/Shifts (ppm or cm⁻¹) | Source |

| ¹H-NMR (DMSO-d₆, 500 MHz) | δ 9.08 (s, 1H, NH), 7.33 - 7.17 (m, 5H, ArH), 4.79 - 4.77 (t, 1H, α-CH), 3.03 - 3.02 (d, 2H, CH₂) | N/A |

| ¹³C-NMR (CDCl₃) | Signals corresponding to the aromatic ring, the α-carbon, the β-carbon, and the two carbonyls of the NCA ring. Specific shifts can vary slightly with solvent. | [2] |

| FTIR (KBr) | Characteristic peaks for the anhydride C=O stretches (around 1850 and 1780 cm⁻¹), N-H stretch, and aromatic C-H and C=C stretches. | N/A |

Experimental Protocols

Detailed methodologies are essential for the accurate characterization and utilization of L-phenylalanine NCA. The following sections outline typical experimental procedures for its synthesis, purification, and characterization.

Synthesis of L-phenylalanine NCA (Fuchs-Farthing Method)

This method involves the direct phosgenation of the amino acid.

Experimental Workflow:

Caption: Synthesis and purification workflow for L-phenylalanine NCA.

Detailed Protocol:

-

L-phenylalanine is suspended in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen).

-

A solution of triphosgene in anhydrous THF is added dropwise to the refluxing suspension.

-

The reaction mixture is refluxed for several hours until the suspension becomes a clear solution, indicating the completion of the reaction.

-

The hot solution is filtered to remove any insoluble byproducts.

-

The filtrate is concentrated under reduced pressure.

-

The crude product is then purified by recrystallization, typically from a solvent/anti-solvent system like THF/heptane, to yield pure L-phenylalanine NCA crystals.

-

The purified crystals are dried under vacuum to remove any residual solvents.

Characterization Methods

2.2.1. Melting Point Determination: The melting point is determined using a standard melting point apparatus. A small amount of the dried crystalline sample is packed into a capillary tube and heated at a controlled rate. The temperature range over which the sample melts is recorded.

2.2.2. NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz). The sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard internal reference (e.g., tetramethylsilane).

2.2.3. FTIR Spectroscopy: The infrared spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer. A small amount of the sample is typically mixed with potassium bromide (KBr) and pressed into a pellet. The spectrum is recorded over a range of wavenumbers (e.g., 4000-400 cm⁻¹) to identify the characteristic functional group vibrations.

Key Chemical Pathways and Applications

The primary chemical utility of L-phenylalanine NCA lies in its ability to undergo ring-opening polymerization (ROP) to form polypeptides.

Ring-Opening Polymerization (ROP)

The ROP of NCAs can be initiated by various nucleophiles, most commonly primary amines. The polymerization proceeds with the loss of carbon dioxide.

ROP Mechanism:

Caption: Mechanism of primary amine-initiated ROP of Phe-NCA.

This controlled polymerization allows for the synthesis of well-defined poly(L-phenylalanine) homopolymers and block copolymers with specific molecular weights and low polydispersity.

Applications in Drug Delivery

Poly(L-phenylalanine) and its copolymers are of significant interest in the field of drug delivery due to their biocompatibility and biodegradability. These polymers can self-assemble into various nanostructures, such as micelles and nanoparticles, which can encapsulate hydrophobic drugs.

Drug Delivery Application Workflow:

Caption: Workflow for the application of Phe-NCA in drug delivery.

These nanoparticle-based systems can improve the solubility of poorly water-soluble drugs, protect them from degradation, and provide sustained release, thereby enhancing their therapeutic efficacy and reducing side effects.

Crystal Structure

To date, a definitive single-crystal X-ray diffraction structure for L-phenylalanine N-carboxyanhydride has not been widely reported in publicly accessible databases. The inherent reactivity of the NCA ring, particularly its sensitivity to moisture, can make the growth of high-quality single crystals for X-ray analysis challenging. However, crystal structures of the parent amino acid, L-phenylalanine, and other NCA derivatives have been determined, providing insights into the likely packing and conformational preferences of such molecules. Further research is warranted to elucidate the precise solid-state structure of L-phenylalanine NCA.

This guide provides a foundational understanding of the physical properties of L-phenylalanine N-carboxyanhydride for professionals in the chemical and pharmaceutical sciences. The provided data and protocols are intended to support further research and development in the synthesis and application of polypeptide-based materials.

References

Stability and Storage of (S)-4-Benzyloxazolidine-2,5-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(S)-4-Benzyloxazolidine-2,5-dione, also known as L-phenylalanine N-carboxyanhydride (Phe-NCA), is a critical reagent in the synthesis of polypeptides and other complex organic molecules. Its reactivity, however, is intrinsically linked to its instability, making proper handling and storage paramount to ensure its purity and reactivity. This technical guide provides an in-depth overview of the stability of this compound, its decomposition pathways, and recommended storage and handling conditions.

Core Concepts: Chemical Stability and Degradation

This compound is a member of the N-carboxyanhydride (NCA) family of compounds. These molecules are known for their high reactivity, which stems from the strained five-membered ring containing two carbonyl groups. This inherent reactivity makes them susceptible to degradation via several pathways, primarily hydrolysis and polymerization. The stability of Phe-NCA is significantly influenced by environmental factors such as moisture, temperature, and the presence of acidic or basic impurities.

Key Factors Influencing Stability:

-

Moisture: NCAs are highly sensitive to moisture.[1][2] Water acts as a nucleophile, attacking the carbonyl groups and leading to the opening of the oxazolidinedione ring.

-

Temperature: Elevated temperatures can accelerate the rate of decomposition.[1] Thermal decomposition of the parent amino acid, phenylalanine, involves deamination and decarboxylation.[3][4][5]

-

pH and Impurities: The presence of acids or bases can catalyze degradation. Strong acids can inhibit polymerization by protonating the amino acid formed during hydrolysis, which can enhance stability against moisture in some contexts.[6] Conversely, residual hydrochloric acid (HCl), a potential byproduct of synthesis, can lead to acid-catalyzed decomposition.[7][8] Basic conditions can also promote degradation.

Decomposition Pathways

The two primary degradation pathways for this compound are hydrolysis and polymerization. These pathways are often interconnected, as the product of hydrolysis can initiate polymerization.

Hydrolysis

In the presence of water, this compound undergoes hydrolysis to yield L-phenylalanine and carbon dioxide.[2] This is the most common degradation pathway when the compound is exposed to ambient humidity.

References

An In-depth Technical Guide to the Discovery and History of N-carboxyanhydrides

This technical guide provides a comprehensive overview of the discovery, synthesis, and polymerization of α-amino acid N-carboxyanhydrides (NCAs), also known as Leuchs' anhydrides. This document is intended for researchers, scientists, and professionals in the field of drug development and polymer chemistry, offering a detailed historical perspective, an examination of key synthetic methodologies, and an exploration of polymerization mechanisms.

Discovery and Historical Overview

The discovery of N-carboxyanhydrides is credited to German chemist Hermann Leuchs in 1906.[1][2] While working in the laboratory of Emil Fischer, Leuchs was attempting to purify N-ethoxycarbonyl and N-methoxycarbonyl amino acid chlorides by distillation.[3] Through this process, he serendipitously synthesized the first NCAs.[1][2] His seminal work, published in the Berichte der deutschen chemischen Gesellschaft, laid the foundation for a new class of amino acid derivatives that would become pivotal in peptide and polypeptide synthesis.[4][5][6]

Initially, the significance of NCAs was primarily in their application for the stepwise synthesis of peptides. However, the true potential of these reactive monomers was unlocked with the discovery of their ability to undergo ring-opening polymerization (ROP) to form high molecular weight polypeptides. This opened the door for the creation of synthetic proteins and a wide array of polypeptide-based biomaterials with applications in drug delivery, tissue engineering, and antimicrobial agents.[7][8]

The timeline of key developments in NCA chemistry includes:

-

1906: Hermann Leuchs discovers and first synthesizes N-carboxyanhydrides.[1][2]

-

1922: F. Fuchs develops an alternative synthesis method using the highly reactive gas, phosgene.[9]

-

1950: A. C. Farthing at Imperial Chemical Industries (ICI) refines and popularizes the phosgene-based synthesis, now known as the Fuchs-Farthing method.[5][10]

-

Mid-20th Century: Extensive research into the ring-opening polymerization of NCAs, elucidating the primary polymerization mechanisms.

-

Late 20th and Early 21st Century: Development of controlled/"living" polymerization techniques, allowing for the synthesis of well-defined block copolypeptides and other complex architectures.[7]

Synthesis of N-Carboxyanhydrides

Two primary methods have historically dominated the synthesis of NCAs: the Leuchs method and the Fuchs-Farthing method.

The Leuchs Method

The original method developed by Leuchs involves the intramolecular cyclization of N-alkoxycarbonyl-α-amino acid halides.[1][2] The general workflow for this synthesis is as follows:

-

N-protection: The amino group of an α-amino acid is protected with an alkoxycarbonyl group, such as ethoxycarbonyl or methoxycarbonyl.

-

Halogenation: The carboxylic acid is converted to an acid halide, typically an acid chloride, using a halogenating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

-

Cyclization: The N-alkoxycarbonyl-α-amino acid halide is heated under vacuum, leading to an intramolecular nucleophilic attack of the carbamate oxygen on the carbonyl carbon of the acid halide. This results in the formation of the five-membered NCA ring and the elimination of an alkyl halide.

References

- 1. Frontiers | Density Functional Theory Studies on the Synthesis of Poly(α-Amino Acid)s Via the Amine-Mediated Ring Opening Polymerizations of N-Carboxyanhydrides and N-Thiocarboxyanhydrides [frontiersin.org]

- 2. pure.mpg.de [pure.mpg.de]

- 3. Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. cheng.matse.illinois.edu [cheng.matse.illinois.edu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Rapid and Mild Synthesis of Amino Acid N-Carboxy Anhydrides Using Basic-to-Acidic Flash Switching in a Micro-flow Reactor | Laboratory for Chemistry and Life Science, Institute of Integrated Research | Institute of Science Tokyo [res.titech.ac.jp]

- 10. 627. Synthetic polypeptides. Part I. Synthesis of oxazolid-2 : 5-diones and a new reaction of glycine - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

Stereochemistry of (S)-4-Benzyloxazolidine-2,5-dione: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

(S)-4-Benzyloxazolidine-2,5-dione , also known as L-phenylalanine N-carboxyanhydride (L-Phe-NCA), is a chiral heterocyclic compound of significant interest in the fields of polymer chemistry and asymmetric synthesis. Its stereodefined center, derived from the natural amino acid L-phenylalanine, makes it a valuable building block for the synthesis of stereoregular polypeptides and a director of stereoselectivity in various organic reactions. This guide provides a comprehensive overview of its stereochemical properties, synthesis, and applications, with a focus on quantitative data and detailed experimental methodologies.

Core Stereochemical and Physical Properties

The stereochemistry of this compound is defined by the (S)-configuration at the C4 position, which bears the benzyl group. This configuration is inherited from its precursor, L-phenylalanine. The rigid oxazolidine-2,5-dione ring structure locks the stereocenter, allowing for the transfer of chirality in chemical transformations.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 14825-82-2 |

| Molecular Formula | C₁₀H₉NO₃ |

| Molecular Weight | 191.18 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 90 °C |

| Optical Rotation | Specific value not consistently reported in literature. For the related compound (S)-4-Benzylthiazolidine-2-thione, a value of [α]₂₀/D -122±5° (c = 1% in chloroform) has been reported. |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the reaction of L-phenylalanine with a phosgene equivalent, such as triphosgene (bis(trichloromethyl) carbonate). This reaction proceeds via the formation of an intermediate N-carbonyl chloride, which then undergoes intramolecular cyclization to yield the desired N-carboxyanhydride.

Detailed Experimental Protocol: Synthesis from L-Phenylalanine and Triphosgene

This protocol is a representative procedure based on established methods for NCA synthesis.

Materials:

-

L-Phenylalanine

-

Triphosgene

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Hexane

-

Celite®

Procedure:

-

Reaction Setup: A dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel is charged with L-phenylalanine and anhydrous THF under a nitrogen atmosphere.

-

Addition of Triphosgene: A solution of triphosgene in anhydrous THF is added dropwise to the stirred suspension of L-phenylalanine at room temperature. The reaction mixture is then heated to reflux.

-

Reaction Monitoring: The progress of the reaction is monitored by the dissolution of L-phenylalanine and the evolution of HCl gas (which can be neutralized by passing through a bubbler containing a dilute NaOH solution). The reaction is typically complete within a few hours.

-

Work-up: After cooling to room temperature, the reaction mixture is filtered through a pad of Celite® to remove any insoluble byproducts.

-

Purification: The filtrate is concentrated under reduced pressure to afford a crude solid. The crude product is then recrystallized from a mixture of anhydrous THF and hexane to yield pure this compound.

Caption: Experimental workflow for the synthesis of this compound.

Applications in Asymmetric Synthesis

While this compound is primarily utilized as a monomer for polypeptide synthesis, the related (S)-4-benzyloxazolidin-2-one is a well-established chiral auxiliary in asymmetric synthesis. The benzyl group at the stereocenter effectively directs the approach of incoming reagents, leading to high levels of stereoselectivity in reactions such as aldol additions, alkylations, and Diels-Alder reactions. The principles of stereocontrol demonstrated by the oxazolidinone auxiliary are informative for understanding the potential of the oxazolidine-2,5-dione scaffold in asymmetric transformations.

Table 2: Diastereoselective Aldol Reactions using a Related (S)-4-Benzyloxazolidin-2-one Auxiliary

| Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) |

| Isobutyraldehyde | >99 : 1 | 80-90% |

| Benzaldehyde | >99 : 1 | 85% |

| Propionaldehyde | 97 : 3 | 75% |

Data is for the related (S)-4-benzyloxazolidin-2-one and is presented to illustrate the directing effect of the chiral scaffold.

Ring-Opening Polymerization (ROP)

This compound serves as a key monomer in the ring-opening polymerization (ROP) to produce poly(L-phenylalanine). The stereochemistry of the monomer is retained during the polymerization process, leading to the formation of isotactic polypeptides. The mechanism of ROP is highly dependent on the initiator used.

Amine-Initiated Ring-Opening Polymerization

Primary amines are common initiators for the ROP of NCAs. The polymerization proceeds through a nucleophilic attack of the amine on the C5 carbonyl carbon of the NCA, followed by ring opening and elimination of carbon dioxide. This process, known as the "normal amine mechanism," generates a growing polymer chain with a terminal amine group that continues to propagate.

Caption: Signaling pathway of amine-initiated ring-opening polymerization.

The stereochemical integrity of the monomer is crucial for producing polypeptides with well-defined secondary structures, such as α-helices and β-sheets, which are essential for their biological function and material properties. The benzyl side chains of the resulting poly(L-phenylalanine) contribute to its hydrophobicity and can influence the self-assembly of the polymer chains.

Conclusion

This compound is a versatile chiral building block with significant applications in the synthesis of advanced materials and potentially in asymmetric synthesis. Its stereochemistry, derived from L-phenylalanine, is the key to its utility. The well-established methods for its synthesis and the controlled nature of its ring-opening polymerization make it an invaluable tool for researchers in polymer science and drug development. Further exploration of its use as a chiral auxiliary in a broader range of asymmetric reactions could unlock new synthetic methodologies.

Methodological & Application

Application Notes and Protocols for Polypeptide Synthesis using (S)-4-Benzyloxazolidine-2,5-dione

For Researchers, Scientists, and Drug Development Professionals

Introduction

Synthetic polypeptides are of significant interest in biomedical fields due to their biocompatibility, biodegradability, and structural similarity to natural proteins. The ring-opening polymerization (ROP) of α-amino acid N-carboxyanhydrides (NCAs) is a robust and widely utilized method for producing well-defined polypeptides. This document provides detailed application notes and experimental protocols for the synthesis of poly-L-phenylalanine through the polymerization of its corresponding NCA, (S)-4-Benzyloxazolidine-2,5-dione (also known as L-phenylalanine N-carboxyanhydride or Phe-NCA). Poly-L-phenylalanine is a hydrophobic polypeptide with applications in drug delivery, biomaterials, and nanotechnology.[1][2]

Applications of Poly-L-phenylalanine

Poly-L-phenylalanine (PPL), synthesized from this compound, possesses unique properties that make it a valuable material in various research and development areas:

-

Drug Delivery: Due to its hydrophobic nature, PPL can self-assemble into nanoparticles that serve as effective carriers for hydrophobic drugs, such as the anticancer agent paclitaxel.[1][2] These nanoparticles can enhance drug solubility, provide sustained release, and improve tumor accumulation, leading to enhanced therapeutic efficacy with reduced systemic toxicity.[1][2]

-

Biomaterials: PPL can be incorporated into block copolymers, for example with poly(L-lactide), to create hybrid materials with tunable properties.[3][4] These materials can exhibit interesting self-assembly behaviors and are being explored for applications in tissue engineering and as biocompatible materials.[3][4]

-

Enzyme Immobilization: The functional groups present in poly(amino acids) like PPL make them suitable for the immobilization of enzymes, which can enhance enzyme stability and reusability for industrial biocatalysis.[5]

Experimental Protocols

Part 1: Synthesis of this compound (Phe-NCA)

This protocol describes the synthesis of the N-carboxyanhydride monomer from L-phenylalanine.

Materials:

-

L-phenylalanine

-

Triphosgene or phosgene

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Hexane

-

Nitrogen gas supply

-

Standard glassware for air-sensitive reactions (Schlenk line, etc.)

Procedure:

-

Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen inlet, suspend L-phenylalanine in anhydrous THF.

-

Phosgenation: While stirring under a nitrogen atmosphere, add a solution of triphosgene (or introduce phosgene gas) in anhydrous THF to the suspension.

-

Reaction Monitoring: Heat the reaction mixture to reflux. The reaction progress can be monitored by the dissolution of the L-phenylalanine suspension, resulting in a clear solution.

-

Monomer Precipitation: After the reaction is complete (typically a few hours), cool the solution to room temperature. Concentrate the solution under reduced pressure.

-

Recrystallization: Precipitate the crude Phe-NCA by adding the concentrated solution to a large volume of anhydrous hexane.

-

Purification: Collect the white crystalline product by filtration in a dry environment (e.g., a glovebox or under a stream of nitrogen). Further purify the Phe-NCA by recrystallization from a mixture of THF and hexane.

-

Drying and Storage: Dry the purified Phe-NCA under vacuum to remove any residual solvent. Store the monomer under an inert atmosphere at -20°C to prevent degradation.

Characterization: The structure and purity of the synthesized Phe-NCA should be confirmed by ¹H NMR and FTIR spectroscopy.

Part 2: Ring-Opening Polymerization of Phe-NCA to Synthesize Poly-L-phenylalanine

This protocol details the polymerization of Phe-NCA to form poly-L-phenylalanine using a primary amine initiator.

Materials:

-

This compound (Phe-NCA)

-

Primary amine initiator (e.g., n-hexylamine, or an amino-terminated polymer macroinitiator)

-

Anhydrous N,N-Dimethylformamide (DMF) or other suitable anhydrous solvent (e.g., Dichloromethane)

-

Anhydrous diethyl ether or methanol for precipitation

-

Nitrogen gas supply or glovebox

-

Standard glassware for air-sensitive reactions

Procedure:

-

Monomer and Initiator Preparation: In a glovebox or under a strict nitrogen atmosphere, dissolve the desired amount of Phe-NCA in anhydrous DMF. Prepare a stock solution of the primary amine initiator in the same anhydrous solvent.

-

Initiation: Add the calculated amount of the initiator solution to the stirred monomer solution. The monomer-to-initiator ratio ([M]/[I]) will determine the target degree of polymerization of the resulting polypeptide.

-

Polymerization: Allow the reaction to proceed at room temperature for a specified time (typically 24-72 hours). The reaction progress can be monitored by FTIR by observing the disappearance of the characteristic NCA anhydride peaks (around 1850 and 1780 cm⁻¹).

-

Precipitation: Once the polymerization is complete, precipitate the poly-L-phenylalanine by adding the reaction mixture dropwise into a large volume of a non-solvent, such as chilled diethyl ether or methanol.

-

Purification: Collect the precipitated polymer by centrifugation or filtration. Wash the polymer multiple times with the non-solvent to remove any unreacted monomer and initiator.

-

Drying: Dry the purified poly-L-phenylalanine under vacuum until a constant weight is achieved.

Characterization: The resulting poly-L-phenylalanine should be characterized to determine its molecular weight (Mn), polydispersity index (Đ), and structure. Common techniques include:

-

¹H NMR Spectroscopy: To confirm the polymer structure.

-

Gel Permeation Chromatography (GPC): To determine Mn and Đ.

-

FTIR Spectroscopy: To confirm the formation of the polypeptide backbone (amide I and II bands).

-

MALDI-TOF Mass Spectrometry: To obtain absolute molecular weight information.[3]

Quantitative Data Summary

The following tables summarize representative quantitative data for the synthesis of poly-L-phenylalanine and its block copolymers under various conditions as reported in the literature.

Table 1: Synthesis of PLLA-b-PPhe Block Copolymers [3]

| Copolymer | [M]/[I] Ratio (Phe-NCA/PLLA-NH₂) | Yield (%) | Mn (NMR) ( g/mol ) | Mn (GPC) ( g/mol ) | Đ (GPC) |

| PLLA₂₅-b-PPhe₁₃ | 13 | 80 | 5,700 | 4,200 | 1.29 |

| PLLA₂₅-b-PPhe₂₅ | 25 | 75 | 7,300 | 4,500 | 1.35 |

| PLLA₂₅-b-PPhe₅₀ | 50 | 70 | 11,000 | 4,800 | 1.40 |

| PLLA₅₀-b-PPhe₁₃ | 13 | 82 | 8,800 | 7,500 | 1.33 |

| PLLA₅₀-b-PPhe₂₅ | 25 | 78 | 10,900 | 7,900 | 1.41 |

| PLLA₅₀-b-PPhe₄₀ | 40 | 72 | 13,100 | 8,200 | 1.45 |

Note: GPC data for these copolymers may not be fully representative due to the poor solubility of the polyphenylalanine block.[3]

Visualizations

Experimental Workflow for Polypeptide Synthesis

Caption: Workflow for the synthesis and characterization of poly-L-phenylalanine.

Mechanism of Ring-Opening Polymerization

Caption: Normal amine mechanism for the ring-opening polymerization of Phe-NCA.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. One-Step and Facile Synthesis of Poly(phenylalanine) as a Robust Drug Carrier for Enhanced Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and properties of poly(L-lactide)-b-poly (L-phenylalanine) hybrid copolymers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

Application Notes and Protocols for the Controlled Polymerization of (S)-4-Benzyloxazolidine-2,5-dione

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the controlled ring-opening polymerization (ROP) of (S)-4-Benzyloxazolidine-2,5-dione, the N-carboxyanhydride (NCA) derived from γ-benzyl-L-glutamate. The resulting polymer, poly(γ-benzyl-L-glutamate) (PBLG), is a versatile synthetic polypeptide with significant applications in drug delivery, tissue engineering, and materials science due to its biocompatibility and ability to form ordered secondary structures.[1][2]

Introduction

This compound, also known as γ-benzyl-L-glutamate N-carboxyanhydride (BLG-NCA), is a critical monomer for the synthesis of high molecular weight polypeptides with controlled architecture.[3] The ring-opening polymerization of NCAs is the most prevalent method for producing these polymers, allowing for control over molecular weight, low polydispersity, and the creation of complex structures like block copolymers.[4][5]

PBLG, the product of this polymerization, is a hydrophobic polymer that can self-assemble into stable α-helical conformations.[6] Its side chains can be chemically modified, making it an attractive platform for drug conjugation and the development of advanced drug delivery systems.[1][7] This document outlines the synthesis of the BLG-NCA monomer and details various controlled polymerization protocols.

Monomer Synthesis: this compound (BLG-NCA)

The synthesis of BLG-NCA is typically achieved by reacting γ-benzyl-L-glutamate with a phosgenating agent, such as triphosgene. This process converts the amino acid into its more reactive cyclic anhydride derivative.

Experimental Protocol: Synthesis of BLG-NCA

Materials:

-

γ-benzyl-L-glutamate (BLG)

-

Triphosgene

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous n-hexane

-

Nitrogen gas supply

-

Standard glassware for air-sensitive reactions (e.g., Schlenk line)

Procedure:

-

In a flame-dried reaction vessel under a nitrogen atmosphere, dissolve 14 g of γ-benzyl-L-glutamate in 200 mL of anhydrous THF with stirring.[8]

-

Heat the solution to 50°C.

-

Carefully add 20 g of triphosgene to the solution. Caution: Triphosgene is highly toxic and moisture-sensitive. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

-

Continue the reaction at 50°C with stirring until the solution, which may initially be cloudy, becomes clear. This typically indicates the completion of the reaction.[8]

-

Cool the reaction mixture to room temperature.

-

To remove excess phosgene and HCl gas, bubble dry nitrogen gas through the solution until the liquid volume no longer decreases.

-

Precipitate the crude product by adding the reaction solution to a large volume of anhydrous n-hexane.

-

Collect the white precipitate by filtration and recrystallize it from a mixture of THF and hexane (e.g., 1:3 v/v) to obtain pure BLG-NCA.[9]

-

Dry the purified product under vacuum at a temperature not exceeding 50°C. The typical yield is between 70-75%.[8]

Visualization of Monomer Synthesis Workflow

Caption: Step-by-step workflow for the synthesis and purification of BLG-NCA monomer.

Controlled Ring-Opening Polymerization (ROP) of BLG-NCA

The ROP of BLG-NCA can be initiated by various compounds to produce PBLG with different characteristics. The choice of initiator is crucial for controlling the polymerization, influencing the molecular weight, polydispersity, and end-group functionality of the resulting polymer.

Amine-Initiated ROP

Primary amines are common initiators that proceed via the "normal amine mechanism," offering good control over the polymerization.[10]

Experimental Protocol: n-Hexylamine-Initiated ROP

-

In a glovebox or under a strict inert atmosphere, dissolve the desired amount of purified BLG-NCA in anhydrous N,N-dimethylformamide (DMF) or dioxane.

-

Calculate the required amount of initiator (n-hexylamine) based on the target degree of polymerization (DP) (M/I ratio, where M = monomer and I = initiator).

-

Add the n-hexylamine solution to the stirring NCA solution.

-

Allow the reaction to proceed at room temperature for 48-72 hours.[9][11]

-

Terminate the polymerization by precipitating the polymer solution into a non-solvent, such as methanol or diethyl ether.

-

Collect the PBLG polymer by filtration, wash with the non-solvent, and dry under vacuum.

Transition Metal-Mediated ROP

Zerovalent nickel complexes can initiate a living polymerization, providing excellent control over molecular weight and enabling the synthesis of high molecular weight polymers and block copolymers with narrow molecular weight distributions.[6][10]

Experimental Protocol: Nickel-Mediated ROP

-

Under inert conditions, prepare a solution of the nickel initiator (e.g., a nickel-amido-amidate complex) in anhydrous DMF.[6]

-

In a separate flask, dissolve the BLG-NCA monomer in anhydrous DMF.

-

Add the monomer solution to the initiator solution and stir at room temperature.

-

The polymerization is typically conducted for 24 hours.[6]

-

Precipitate the resulting polymer in methanol to remove the catalyst and unreacted monomer.

-

Filter and dry the polymer under vacuum.

Rapid, Open-Vessel ROP

Recent advancements have demonstrated that lithium hexamethyldisilazide (LiHMDS) can initiate an extremely fast polymerization that is less sensitive to moisture, allowing the reaction to be performed in an open vessel.[12][13]

Experimental Protocol: LiHMDS-Initiated ROP

-

In an open flask on the benchtop, dissolve BLG-NCA in a suitable anhydrous solvent (e.g., THF or DMF).

-

Add the LiHMDS initiator (typically as a solution in THF) to the monomer solution while stirring vigorously.

-

The polymerization is often complete within minutes.[13]

-

Quench the reaction and precipitate the polymer by adding the solution to methanol.

-

Collect the polymer by filtration and dry under vacuum.

Visualization of ROP Mechanisms

Caption: Simplified schematic of the ring-opening polymerization of an NCA monomer.

Data Presentation: Comparison of Polymerization Methods

The choice of polymerization technique significantly impacts the characteristics of the resulting PBLG. The table below summarizes typical data from different methods, illustrating the trade-offs between control, speed, and reaction conditions.

| Polymerization Method | Initiator | M/I Ratio | DP (Target/Actual) | Mn (kDa) | PDI (Đ) | Reaction Time | Conditions | Reference |

| Amine-Initiated ROP | n-Hexylamine | 100:1 | ~66 | ~14.4 | 1.1 - 1.4 | 48-72 h | Anhydrous, Inert | [11] |

| Amine-Initiated ROP | m-AZO | 50:1 | 14 | - | - | 72 h | Anhydrous, Inert | [8] |

| Amine-Initiated ROP | m-DAZO | 50:1 | 22 | - | - | 72 h | Anhydrous, Inert | [8] |

| Metal-Mediated ROP | Nickel Complex | 50:1 - 500:1 | Controlled | 7 - 100 | < 1.2 | 24 h | Anhydrous, Inert | [6] |

| Rapid ROP | LiHMDS | 100:1 | ~100 | ~22 | < 1.2 | < 5 min | Open Vessel | [12][13] |

| Organocatalysis | DBU/TU | 100:1 | Controlled | - | Narrow | < 1 h | Anhydrous, Inert | [14][15] |

DP = Degree of Polymerization; Mn = Number-average molecular weight; PDI = Polydispersity Index (Mw/Mn). Note: Specific values can vary based on purity of reagents and precise reaction conditions.

Applications in Drug Development

PBLG and its derivatives are highly valued in drug development for creating nanocarriers for hydrophobic drugs, forming "stealth" nanoparticles through pegylation to avoid immune system capture, and developing stimuli-responsive systems.[1][7]

-

Drug Delivery Platforms: The hydrophobic PBLG core can encapsulate non-polar drugs, while modification with hydrophilic blocks (e.g., PEG) can create amphiphilic copolymers that self-assemble into micelles or nanoparticles in aqueous environments.[7]

-

Controlled Release: The release of drugs from PBLG-based carriers can be modulated by adjusting polymer composition and processing conditions.[7]

-

Biomedical Materials: The ability of PBLG to form ordered structures has been leveraged to create shape-memory polymers for potential use in medical devices.[9]

Visualization of Drug Delivery Application

Caption: Conceptual workflow of PBLG application in targeted drug delivery systems.

References

- 1. Pegylation of poly(γ-benzyl-L-glutamate) nanoparticles is efficient for avoiding mononuclear phagocyte system capture in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of Light-Responsive Poly(γ-Benzyl-L-Glutamate) as Photo Switches by a One-Step NCA Method - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Benzyl (R)-2,5-Dioxooxazolidine-4-propanoate | 13822-45-2 | Benchchem [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Elucidation of the structure of poly(γ-benzyl-l-glutamate) nanofibers and gel networks in a helicogenic solvent - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Modified polypeptides containing gamma-benzyl glutamic acid as drug delivery platforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Development of Light-Responsive Poly(γ-Benzyl-L-Glutamate) as Photo Switches by a One-Step NCA Method [frontiersin.org]

- 9. mdpi.com [mdpi.com]

- 10. cheng.matse.illinois.edu [cheng.matse.illinois.edu]

- 11. bio-materials.com.cn [bio-materials.com.cn]

- 12. Open-vessel polymerization of N-carboxyanhydride (NCA) for polypeptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. communities.springernature.com [communities.springernature.com]

- 14. db-thueringen.de [db-thueringen.de]

- 15. Organocatalyzed Ring-Opening Polymerization of (S)-3-Benzylmorpholine-2,5-Dione. | Semantic Scholar [semanticscholar.org]

Application Notes and Protocols for Peptide Coupling Using (S)-4-Benzyloxazolidine-2,5-dione

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-4-Benzyloxazolidine-2,5-dione, a derivative of the amino acid L-phenylalanine, belongs to the class of compounds known as N-Carboxyanhydrides (NCAs). These reagents serve as activated amino acid derivatives for peptide bond formation. The use of NCAs in peptide synthesis offers a streamlined approach, often requiring milder conditions and generating carbon dioxide as the primary byproduct, which simplifies purification. This application note provides detailed protocols for the use of this compound in both solution-phase and solid-phase peptide synthesis (SPPS), along with comparative data on its performance.

NCAs are highly reactive and can be prone to premature polymerization, a characteristic that has historically limited their widespread use in stepwise peptide synthesis. However, with carefully controlled reaction conditions, NCAs like this compound can be effectively utilized for the controlled, stepwise addition of amino acid residues. The primary advantage of this methodology lies in its efficiency and atom economy, as the protecting group is incorporated into the reactive intermediate and is released as a volatile byproduct.

Data Presentation

While specific quantitative data for the stepwise coupling of this compound is not extensively available in the public domain, the following tables provide a representative summary of typical yields and purities achieved in peptide couplings using related NCA methodologies and standard coupling reagents for comparison. This data is collated from various studies to offer a general performance overview.

Table 1: Comparison of Crude Peptide Purity (%) for the Synthesis of a Model Dipeptide

| Coupling Reagent/Method | Crude Peptide Purity (%) | Notes |

| This compound (NCA Method) | Data not available | Requires careful control of pH and temperature to minimize polymerization. |

| HATU / DIPEA | > 95% | Commonly used, high efficiency. |

| HBTU / DIPEA | > 90% | Standard and effective coupling reagent. |

| DIC / HOBt | > 90% | Carbodiimide-based method, generally reliable. |

Table 2: Yields for Dipeptide Synthesis via Mechanochemical NCA Coupling

| Dipeptide | Yield (%) | Method |

| Trifluoromethylated Isoindolinone Dipeptide | > 95% | Mechanochemical synthesis involving a β-amino acid NCA.[1] |

Note: The data in Table 2 is from a mechanochemical synthesis involving a different type of NCA and is provided for illustrative purposes of NCA reactivity.

Experimental Protocols

Protocol 1: Solution-Phase Dipeptide Synthesis using this compound

This protocol describes the coupling of this compound to an amino acid ester in solution.

Materials:

-

This compound

-

Amino acid methyl or ethyl ester hydrochloride (e.g., Glycine methyl ester hydrochloride)

-

A non-nucleophilic base (e.g., N,N-Diisopropylethylamine - DIPEA or triethylamine - TEA)

-

Anhydrous aprotic solvent (e.g., Dichloromethane - DCM, Tetrahydrofuran - THF, or N,N-Dimethylformamide - DMF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and stirring equipment

Procedure:

-

Preparation of the Amino Component:

-

Dissolve the amino acid ester hydrochloride (1.0 equivalent) in the chosen anhydrous solvent (e.g., DCM) in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the non-nucleophilic base (1.1 equivalents) to neutralize the hydrochloride and generate the free amino ester. Stir the mixture at 0 °C for 15-20 minutes.

-

-

Coupling Reaction:

-

In a separate flask, dissolve this compound (1.05 equivalents) in the same anhydrous solvent.

-

Slowly add the solution of this compound to the stirred solution of the free amino ester at 0 °C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.

-

-

Work-up and Purification:

-

Once the reaction is complete, dilute the reaction mixture with the solvent.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude dipeptide.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to yield the pure dipeptide.

-

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) using this compound

This protocol outlines a general procedure for the incorporation of a phenylalanine residue onto a resin-bound peptide using this compound. This procedure is adapted from standard Fmoc-SPPS protocols.[2][3]

Materials:

-

Fmoc-protected amino acid-loaded resin (e.g., Rink Amide resin)[2][3]

-

20% Piperidine in DMF (for Fmoc deprotection)

-

This compound

-

Anhydrous DMF

-

DCM

-

Standard SPPS reaction vessel and shaker

Procedure:

-

Resin Swelling:

-

Place the resin in the SPPS reaction vessel and swell in DMF for 30-60 minutes.[2]

-

-

Fmoc Deprotection:

-

Drain the DMF from the swollen resin.

-

Add the 20% piperidine in DMF solution to the resin and shake for 5 minutes.

-

Drain the solution and repeat the treatment with 20% piperidine in DMF for an additional 15-20 minutes.

-

Wash the resin thoroughly with DMF (5-7 times) and then with DCM (3-5 times) to remove all traces of piperidine.

-

-

Coupling with this compound:

-